

# Solubility of 4-Hydroxypyridazine in different solvents

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## Compound of Interest

Compound Name: 4-Hydroxypyridazine

Cat. No.: B169656

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## Solubility of 4-Hydroxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **4-hydroxypyridazine** (also known as pyridazin-4(1H)-one). Due to a lack of extensive published quantitative data on the solubility of **4-hydroxypyridazine** in various solvents, this document focuses on its expected solubility based on its chemical structure, alongside a detailed, generalized experimental protocol for determining its solubility.

## Expected Solubility Profile of 4-Hydroxypyridazine

**4-Hydroxypyridazine** is a heterocyclic organic compound. The presence of the pyridazine ring, with its two adjacent nitrogen atoms, as well as the hydroxyl group, suggests that it is a polar molecule. This polarity is a key determinant of its solubility.

It is anticipated that **4-hydroxypyridazine** will exhibit good solubility in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), due to the potential for hydrogen bonding with the solvent molecules. The nitrogen atoms in the ring and the hydroxyl group can all act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor.

In polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), **4-hydroxypyridazine** is also expected to be reasonably soluble. Its solubility in non-polar solvents, such as hexane and toluene, is likely to be limited due to the significant difference in polarity.

## Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **4-hydroxypyridazine** in a range of solvents at various temperatures is not readily available in published scientific literature. The data presented in many studies focuses on derivatives of pyridazinone, rather than the parent 4-hydroxy compound. For researchers requiring precise solubility data for their work, experimental determination is necessary.

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a compound such as **4-hydroxypyridazine**. This protocol is based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of **4-hydroxypyridazine** in a given solvent at a specific temperature.

Materials:

- **4-Hydroxypyridazine** (high purity)
- Selected solvents (analytical grade or higher)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

- Volumetric flasks
- High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

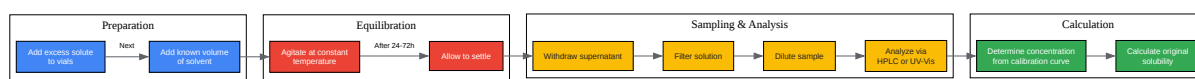
Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **4-hydroxypyridazine** to a series of vials.
  - Add a known volume of the desired solvent to each vial. The solid should be present in excess to ensure that a saturated solution is formed.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
  - Agitate the vials for a sufficient period to ensure that equilibrium is reached. A common equilibration time is 24 to 72 hours. Preliminary studies may be needed to determine the optimal time for equilibrium.
- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
  - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
  - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

- Quantification:
  - Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - Prepare a calibration curve using standard solutions of **4-hydroxypyridazine** of known concentrations.
  - Determine the concentration of **4-hydroxypyridazine** in the diluted samples by comparing their analytical response to the calibration curve.
- Calculation of Solubility:
  - Calculate the concentration of **4-hydroxypyridazine** in the original saturated solution, taking into account the dilution factor.
  - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.



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